molecular formula C21H22N4O4 B10788157 N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B10788157
M. Wt: 394.4 g/mol
InChI Key: GMFUWEBOUKIKRP-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SKI-178 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods: : Industrial production of SKI-178 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: : SKI-178 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: : SKI-178 is used as a research tool to study the role of sphingosine kinases in various biochemical pathways. It helps in understanding the mechanisms of enzyme inhibition and the effects on cellular processes .

Biology: : In biological research, SKI-178 is used to investigate the role of sphingosine kinases in cell signaling, apoptosis, and cancer progression. It has been shown to induce apoptosis in cancer cells by disrupting the microtubule network and inhibiting sphingosine kinase activity .

Medicine: : SKI-178 has shown therapeutic potential in the treatment of acute myeloid leukemia and prostate cancer. It has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Industry: : In the pharmaceutical industry, SKI-178 is being explored as a potential therapeutic agent for cancer treatment. Its multi-targeted mechanism of action makes it a promising candidate for further development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : SKI-178 is unique in its dual inhibition of sphingosine kinase 1 and sphingosine kinase 2, as well as its ability to disrupt the microtubule network. This multi-targeted approach enhances its therapeutic potential and distinguishes it from other sphingosine kinase inhibitors .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-13-

InChI Key

GMFUWEBOUKIKRP-XKZIYDEJSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.